![molecular formula C5H4BNO3 B2455101 (5-Cyanofuran-2-yl)boronic acid CAS No. 2070922-26-6](/img/structure/B2455101.png)
(5-Cyanofuran-2-yl)boronic acid
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Overview
Description
“(5-Cyanofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H4BNO3 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds to which “(5-Cyanofuran-2-yl)boronic acid” belongs, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The optimal conditions for the synthesis of tetracoordinated borinic acids require nine equivalents of boronic acids, in the presence of a bidentate ligand and K3PO4 in refluxing 1,4-dioxane .Molecular Structure Analysis
The molecular weight of “(5-Cyanofuran-2-yl)boronic acid” is 136.9 . More detailed structural analysis would require additional information or computational chemistry techniques.Chemical Reactions Analysis
Boronic acids, including “(5-Cyanofuran-2-yl)boronic acid”, are used in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling . They can also interact with strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .Physical And Chemical Properties Analysis
“(5-Cyanofuran-2-yl)boronic acid” has a molecular formula of C5H4BNO3 and a molecular weight of 136.9 . Further details about its physical and chemical properties would require specific experimental data.Scientific Research Applications
Suzuki–Miyaura Coupling
Boronic acids, including “(5-Cyanofuran-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Sensing Applications
Boronic acids have been utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These sensing applications can be either homogeneous assays or heterogeneous detection .
Biological Labelling
The interaction of boronic acids with diols allows for their use in biological labelling . This can be particularly useful in research involving the tracking and study of biological molecules.
Protein Manipulation and Modification
Boronic acids can also be used for protein manipulation and modification . This can involve the alteration of protein structures or functions, which can be crucial in understanding biological processes.
Separation Technologies
Boronic acids have been used in separation technologies . This can involve the separation of different molecules based on their interactions with boronic acids.
Development of Therapeutics
Finally, boronic acids, including “(5-Cyanofuran-2-yl)boronic acid”, can be used in the development of therapeutics . This can involve the design and synthesis of new drugs for various medical conditions.
Future Directions
Mechanism of Action
Target of Action
The primary target of (5-Cyanofuran-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid component of the compound interacts with formally nucleophilic organic groups, which are transferred from boron to palladium .
Mode of Action
(5-Cyanofuran-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid component of the compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the SM cross-coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by (5-Cyanofuran-2-yl)boronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and non-toxicity , which suggests that (5-Cyanofuran-2-yl)boronic acid may have favorable ADME properties.
Result of Action
The molecular result of the action of (5-Cyanofuran-2-yl)boronic acid is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds
Action Environment
The action of (5-Cyanofuran-2-yl)boronic acid can be influenced by various environmental factors. For instance, the presence of certain salts can induce significant rate acceleration in the bond exchange process . Additionally, structural changes in saccharides can influence the binding affinity of boronic acids . These factors can potentially influence the efficacy and stability of (5-Cyanofuran-2-yl)boronic acid in its action environment.
properties
IUPAC Name |
(5-cyanofuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJDRKYWTRYVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyanofuran-2-yl)boronic acid |
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